ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate
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Overview
Description
Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate is a chemical compound that belongs to the pyridazine family This compound features a pyridazinone ring substituted with a thiophene group at the 3-position and an ethyl acetate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including inflammatory and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetate: Similar structure but with a p-tolyl group instead of a thiophene group.
Ethyl 2-(6-oxo-3,5-diphenylpyridazin-1-yl)acetate: Contains diphenyl groups instead of a thiophene group.
Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate: Features a phenyl group and a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of this compound lies in its thiophene substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials.
Properties
IUPAC Name |
ethyl 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-12(16)8-14-11(15)6-5-9(13-14)10-4-3-7-18-10/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIOCQKXIPVISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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